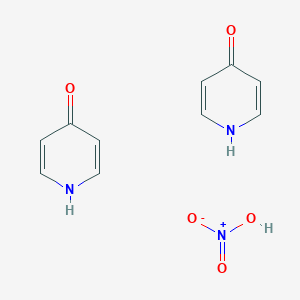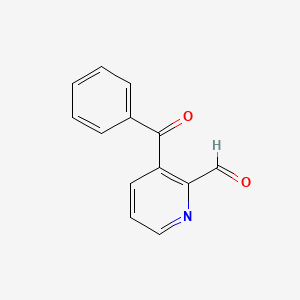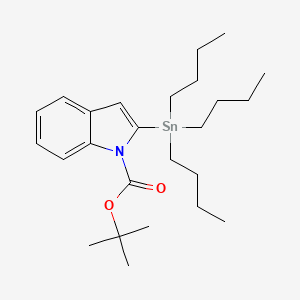
nitric acid;1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;1H-pyridin-4-one is a compound that combines the properties of nitric acid and 1H-pyridin-4-one Nitric acid is a strong oxidizing agent, while 1H-pyridin-4-one is a heterocyclic compound with a nitrogen atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitric acid;1H-pyridin-4-one typically involves the nitration of pyridines. One common method is the treatment of pyridine with nitric acid in the presence of trifluoroacetic anhydride. This reaction yields nitropyridines, which can then be further processed to obtain the desired compound . The reaction conditions often include maintaining the reaction mixture at low temperatures (0-24°C) and using sodium metabisulfite for subsequent steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid;1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: Due to the presence of nitric acid, the compound can act as an oxidizing agent in various reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The pyridin-4-one moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Nitric acid;1H-pyridin-4-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of nitric acid;1H-pyridin-4-one involves its ability to interact with various molecular targets. The nitric acid component acts as an oxidizing agent, while the pyridin-4-one moiety can form hydrogen bonds and interact with biological molecules. These interactions can lead to the inhibition of specific enzymes and pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to nitric acid;1H-pyridin-4-one include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Pyrimidines: Another class of heterocyclic compounds with nitrogen atoms in the ring, known for their pharmacological effects.
Uniqueness
What sets this compound apart is its combination of a strong oxidizing agent with a versatile heterocyclic structure.
Eigenschaften
CAS-Nummer |
149239-42-9 |
|---|---|
Molekularformel |
C10H11N3O5 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
nitric acid;1H-pyridin-4-one |
InChI |
InChI=1S/2C5H5NO.HNO3/c2*7-5-1-3-6-4-2-5;2-1(3)4/h2*1-4H,(H,6,7);(H,2,3,4) |
InChI-Schlüssel |
PESOFEWMEKHKFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=CC1=O.C1=CNC=CC1=O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)




![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)

![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)


